5-acetylbenzo[d]oxazol-2(3H)-one

Catalog No.
S8189034
CAS No.
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-acetylbenzo[d]oxazol-2(3H)-one

Product Name

5-acetylbenzo[d]oxazol-2(3H)-one

IUPAC Name

5-acetyl-3H-1,3-benzoxazol-2-one

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12)

InChI Key

OBVGYSAEPAIRLR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OC(=O)N2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=O)N2

5-acetylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound characterized by a benzene ring fused to an oxazole ring, with an acetyl group located at the 5-position. Its molecular formula is C9H7NO3C_9H_7NO_3, and it features notable properties such as a melting point of approximately 202-204 °C. This compound is part of a larger class of compounds known as benzoxazoles, which are recognized for their diverse biological activities and utility in various chemical applications .

, which include:

  • Oxidation: The compound can be oxidized to introduce functional groups at specific positions, often using reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Reduction reactions can modify either the oxazole ring or the acetyl group, typically employing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Electrophilic substitution reactions can occur on the benzene or oxazole rings, allowing for the introduction of various substituents, such as halogens, using reagents like chlorine or bromine in the presence of a catalyst.

These reactions enable the synthesis of a variety of derivatives and functionalized compounds that can be explored for further applications.

Research has indicated that 5-acetylbenzo[d]oxazol-2(3H)-one possesses potential neuroprotective properties. Studies have shown its ability to interact with specific molecular targets involved in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The compound has been observed to promote phosphorylation of Akt and glycogen synthase kinase while decreasing the expression of nuclear factor-kappa B, which is crucial for protecting cells from apoptosis and reducing hyperphosphorylation of tau protein .

The synthesis of 5-acetylbenzo[d]oxazol-2(3H)-one typically involves cyclization reactions using appropriate precursors:

  • Starting Materials: The synthesis often begins with 2-aminophenol and acetic anhydride.
  • Cyclization Process: Under controlled conditions, such as heating in the presence of a base (e.g., pyridine), the oxazole ring is formed through cyclization.
  • Acetylation: The acetyl group is introduced at the 5-position during this process.

In industrial settings, continuous flow reactors may be used to enhance production efficiency and ensure consistent quality. Environmentally friendly methods utilizing urea-hydrogen peroxide complexes have also been proposed to improve sustainability in the synthesis process.

5-acetylbenzo[d]oxazol-2(3H)-one has several applications across different fields:

  • Chemistry: It serves as an important intermediate in synthesizing various heterocyclic compounds and organic dyes.
  • Biology: The compound is investigated for its potential therapeutic effects, particularly concerning neurodegenerative diseases.
  • Medicine: Its interactions with biological targets make it a candidate for pharmaceutical development.
  • Industry: The compound is utilized in developing organic light-emitting diodes (OLEDs) and other advanced materials .

Studies focusing on the interactions of 5-acetylbenzo[d]oxazol-2(3H)-one with biological systems have revealed insights into its mechanisms of action. Specifically, its ability to modulate signaling pathways associated with cell survival and apoptosis highlights its potential as a neuroprotective agent. Further research into its pharmacokinetics and pharmacodynamics will enhance understanding of its therapeutic potential .

Several compounds share structural similarities with 5-acetylbenzo[d]oxazol-2(3H)-one. These include:

  • Benzo[d]oxazol-2(3H)-one: This compound lacks the acetyl group at the 5-position, which may affect its reactivity and biological activity.
  • 5-bromo-benzo[d]oxazol-2(3H)-one: Contains a bromine atom instead of an acetyl group, providing different chemical properties.
  • 5-chloro-benzo[d]oxazol-2(3H)-one: Features a chlorine atom in place of the acetyl group, influencing its reactivity.
  • 4-acetylbenzo[d]oxazol-2(3H)-one: Similar structure but with the acetyl group at the 4-position instead of the 5-position.

Uniqueness

The unique presence of the acetyl group at the 5-position in 5-acetylbenzo[d]oxazol-2(3H)-one significantly influences its reactivity profile and interactions with biological targets compared to these similar compounds. This characteristic may enhance its solubility and bioavailability, making it particularly valuable for medicinal chemistry applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.042593085 g/mol

Monoisotopic Mass

177.042593085 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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